Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

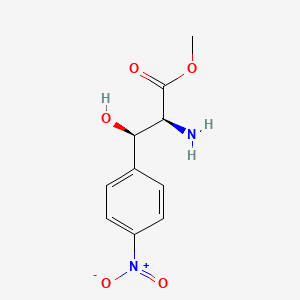

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is an organic compound with the molecular formula C10H12N2O5 and a molecular weight of 240.21268 g/mol . It is a derivative of phenylalanine, featuring a nitro group and a hydroxy group on the beta carbon. This compound is typically a colorless or pale yellow solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves several steps. One common method includes the esterification of threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate undergoes various chemical reactions, including:

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Various nucleophiles like amines or thiols

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amino derivative

Substitution: Formation of substituted esters or amides

Scientific Research Applications

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is a chemical compound that is categorized as an amino acid derivative, specifically a beta-hydroxy amino acid, with a molecular formula of C10H12N2O5 and a molecular weight of approximately 240.2127 g/mol. The presence of a nitro group at the 4-position of the aromatic ring and a methyl ester group enhances its solubility and reactivity, contributing to its unique properties and potential biological activities.

Applications in Pharmaceuticals

This compound is considered a lead compound in drug development because of its biological activity.

Applications in Research

This compound is used as a biochemical probe in studies. Interaction studies have been done to determine its binding affinity and reactivity with biological macromolecules, which is crucial to understanding its mechanism of action and potential therapeutic uses.

Chromatography

This compound can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid . It can be separated on a Newcrom R1 HPLC column . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .

Comparison with Related Compounds

This compound is unique because of its arrangement of functional groups, especially the beta-hydroxy configuration and the location of the nitro substituent, which influence its chemical reactivity and biological properties. The table below shows some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-Phenyl-DL-Alaninate | Simple phenylalanine derivative | Lacks nitro and beta-hydroxy groups |

| Methyl threo-alpha-hydroxy-3-phenyllactate | Alpha-hydroxylated version | Different stereochemistry and functional groups |

| Methyl 3-Nitro-DL-Alanine | Nitro group at the 3-position | Distinct position of nitro group affects reactivity |

| Methyl 4-Nitrophenylalaninate | Substituted phenylalanine | Contains a different aromatic substitution pattern |

Mechanism of Action

The mechanism of action of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine: The parent compound without the ester group.

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-L-alaninate: The L-isomer of the compound.

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-D-alaninate: The D-isomer of the compound.

Uniqueness

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester group makes it more lipophilic compared to its parent compound, potentially enhancing its ability to cross biological membranes .

Biological Activity

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is a compound with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, synthesis methods, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2O5 and a molecular weight of approximately 240.21 g/mol. It belongs to the category of amino acid derivatives, specifically beta-hydroxy amino acids. The presence of a nitro group at the 4-position of the aromatic ring enhances its reactivity and biological interactions.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

- Antimicrobial Activity : Initial tests indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Neuroprotective Effects : Similar compounds have shown neuroprotective activities, suggesting that this compound could also exert protective effects against neurotoxicity.

- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific enzymes, which can be explored further for therapeutic applications.

The biological activity of this compound is likely attributed to its structural features:

- Nitro Group : The nitro substituent can influence the compound's interaction with biological targets, enhancing its reactivity.

- Beta-Hydroxy Functionality : This feature may facilitate hydrogen bonding with biological macromolecules, impacting its binding affinity and overall activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-Phenyl-DL-Alaninate | Simple phenylalanine derivative | Lacks nitro and beta-hydroxy groups |

| Methyl threo-alpha-hydroxy-3-phenyllactate | Alpha-hydroxylated version | Different stereochemistry and functional groups |

| Methyl 3-Nitro-DL-Alanine | Nitro group at the 3-position | Distinct position of nitro group affects reactivity |

| Methyl 4-Nitrophenylalaninate | Substituted phenylalanine | Contains a different aromatic substitution pattern |

This table highlights how this compound's specific arrangement of functional groups contributes to its unique chemical reactivity and biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into potential therapeutic applications:

- Neuroprotective Studies : Research on related beta-hydroxy amino acids has demonstrated their ability to inhibit neurotoxicity induced by excitotoxic agents. For instance, compounds exhibiting similar structural characteristics have shown IC50 values in the nanomolar range for neuroprotection against NMDA-induced toxicity .

- Antimicrobial Efficacy : In vitro assays have indicated that derivatives of beta-hydroxy amino acids can display significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound could potentially follow similar trends based on its structural analogs .

Properties

CAS No. |

15917-27-8 |

|---|---|

Molecular Formula |

C10H12N2O5 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate |

InChI |

InChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1 |

InChI Key |

QGOBGGUPLZGSOC-DTWKUNHWSA-N |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)N |

Canonical SMILES |

COC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.